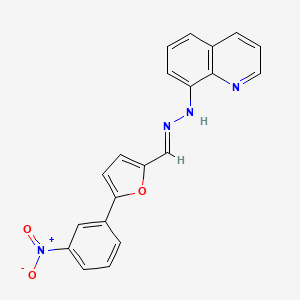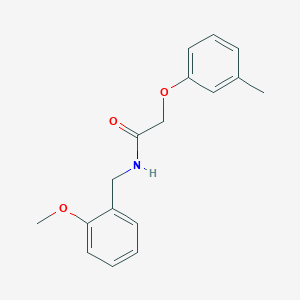
N-cyclohexyl-N-ethyl-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethyl-2-(4-methylphenyl)acetamide, commonly known as CWE, is a chemical compound that belongs to the family of N-acyl-substituted amino acids. CWE is a synthetic compound that has been extensively studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent.
Mechanism of Action
The exact mechanism of action of CWE is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters and ion channels. CWE has been shown to enhance the activity of GABAergic neurotransmission, which is responsible for inhibiting neuronal excitability. It also inhibits the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects:
CWE has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It also exhibits anticonvulsant effects by reducing the excitability of neurons in the brain. Additionally, CWE has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
CWE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability. CWE is also highly soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, CWE has some limitations for use in laboratory experiments. It has a low water solubility, which may limit its use in aqueous-based experiments. Additionally, CWE has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on CWE. One area of interest is the development of novel analogs of CWE with improved pharmacological properties. Another area of interest is the investigation of the potential use of CWE in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of CWE in human clinical trials, which may pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, CWE is a synthetic compound that has been extensively studied for its potential therapeutic effects. It exhibits analgesic, anti-inflammatory, and anticonvulsant properties in animal models. The exact mechanism of action of CWE is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters and ion channels. CWE has several advantages for use in laboratory experiments, but it also has some limitations. Future research on CWE may lead to the development of novel therapeutic agents for the treatment of neurological disorders.
Synthesis Methods
The synthesis of CWE involves the reaction of cyclohexylamine with ethyl 2-(4-methylphenyl)acetate in the presence of a catalyst. The resulting product is then purified using various techniques, such as recrystallization, column chromatography, and HPLC. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
CWE has been extensively studied for its potential therapeutic effects in various preclinical models. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in animal models. CWE has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-18(16-7-5-4-6-8-16)17(19)13-15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXYYEXYBTUCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethyl-2-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)

![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)

![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)
![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)

